molecular formula C14H19NO5S B13171296 (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid

(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B13171296
M. Wt: 313.37 g/mol
InChI Key: GPKXJDJMUFBDBV-NEPJUHHUSA-N
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Description

(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is a chiral compound with significant potential in various scientific fields. This compound features a pyrrolidine ring substituted with a hydroxy group and a mesitylsulfonyl group, making it a versatile molecule for synthetic and research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyrrolidine derivative.

    Hydroxylation: Introduction of the hydroxy group at the 4-position of the pyrrolidine ring.

    Mesitylsulfonylation: Attachment of the mesitylsulfonyl group to the nitrogen atom of the pyrrolidine ring.

    Carboxylation: Introduction of the carboxylic acid group at the 2-position.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under specific conditions.

    Reduction: The mesitylsulfonyl group can be reduced to a simpler sulfonyl group.

    Substitution: The hydroxy and mesitylsulfonyl groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone or aldehyde, while reduction of the mesitylsulfonyl group may yield a simpler sulfonyl derivative.

Scientific Research Applications

(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or enzyme inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and mesitylsulfonyl groups play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2S,4R)-4-hydroxy-1-(tosyl)pyrrolidine-2-carboxylic acid: Similar structure but with a tosyl group instead of a mesitylsulfonyl group.

    (2S,4R)-4-hydroxy-1-(benzenesulfonyl)pyrrolidine-2-carboxylic acid: Features a benzenesulfonyl group.

Uniqueness

(2S,4R)-4-hydroxy-1-(mesitylsulfonyl)pyrrolidine-2-carboxylic acid is unique due to the presence of the mesitylsulfonyl group, which imparts distinct chemical properties and reactivity compared to other sulfonyl derivatives. This uniqueness makes it valuable for specific synthetic and research applications.

Properties

Molecular Formula

C14H19NO5S

Molecular Weight

313.37 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-(2,4,6-trimethylphenyl)sulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C14H19NO5S/c1-8-4-9(2)13(10(3)5-8)21(19,20)15-7-11(16)6-12(15)14(17)18/h4-5,11-12,16H,6-7H2,1-3H3,(H,17,18)/t11-,12+/m1/s1

InChI Key

GPKXJDJMUFBDBV-NEPJUHHUSA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2C[C@@H](C[C@H]2C(=O)O)O)C

Canonical SMILES

CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CC(CC2C(=O)O)O)C

Origin of Product

United States

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